molecular formula C11H11N3O2 B1401226 N,8-dimethyl-5-nitroquinolin-6-amine CAS No. 1351516-54-5

N,8-dimethyl-5-nitroquinolin-6-amine

Cat. No. B1401226
M. Wt: 217.22 g/mol
InChI Key: ZPIPENTWMCHUOG-UHFFFAOYSA-N
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Description

“N,8-dimethyl-5-nitroquinolin-6-amine” (DMNQA) is a heterocyclic aromatic compound with the molecular formula C11H11N3O2 . It has a molecular weight of 217.22 g/mol.


Molecular Structure Analysis

DMNQA has a complex structure typical of heterocyclic aromatic compounds . The molecule consists of a quinoline ring, which is a type of aromatic compound that contains two fused rings: a benzene ring and a pyridine ring .


Physical And Chemical Properties Analysis

DMNQA has physical and chemical properties typical of heterocyclic aromatic compounds . It has a molecular weight of 217.22 g/mol. More specific properties like melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Synthesis and Derivative Studies

  • Synthesis of Benzazepine and Pyridazepine Derivatives : Danikiewicz and Mąkosza (1991) demonstrated that nitroquinolines react with dimethyl phosphite and various amines to give benzazepine or pyridazepine derivatives. This research contributes to the understanding of the chemical reactions and potential applications of nitroquinolines in synthesizing complex organic compounds (Danikiewicz & Mąkosza, 1991).

  • Vicarious Nucleophilic Amination of Nitroquinolines : Szpakiewicz and Grzegożek (2008) studied the reaction of nitroquinolines with 4-amino-1,2,4-triazole, leading to amino products. This research is significant in understanding the chemical behavior of nitroquinolines and their potential in chemical synthesis (Szpakiewicz & Grzegożek, 2008).

Medical and Biological Applications

  • Bioreductive Drugs and Cytotoxicity : Siim, Atwell, and Wilson (1994) explored the bioreductive properties of 4-alkylamino-5-nitroquinolines, which showed selective toxicity under hypoxic conditions. This study is crucial for understanding the potential therapeutic applications of nitroquinolines in targeting hypoxic tumor cells (Siim, Atwell, & Wilson, 1994).

  • Antibacterial Properties of Nitroquinolines : Al-Hiari et al. (2007) investigated the antibacterial properties of 8-nitrofluoroquinolone derivatives, indicating the potential use of nitroquinolines in developing new antibacterial agents (Al-Hiari et al., 2007).

Analytical Chemistry Applications

  • Determination of Secondary Amines : Khalaf and Steinert (1996) developed a method for the determination of secondary amines using 5-isothiocyanato-1,3-dioxo-2-p-tolyl-2,3-dihydro-1H-benz[de]isoquinoline. This research contributes to the analytical applications of nitroquinolines in detecting and quantifying amines (Khalaf & Steinert, 1996).

properties

IUPAC Name

N,8-dimethyl-5-nitroquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7-6-9(12-2)11(14(15)16)8-4-3-5-13-10(7)8/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIPENTWMCHUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1N=CC=C2)[N+](=O)[O-])NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,8-dimethyl-5-nitroquinolin-6-amine

Synthesis routes and methods

Procedure details

A mixture of 6-chloro-8-methyl-5-nitroquinoline (420 mg, 1.9 mmol) in methanamine as a solution in ethyl alcohol (30 mL) was heated to 80° C. and stirred for 1 h. After concentration under reduced pressure, the reaction mixture was extracted with DCM (50 mL). The organic layer was washed with water (20 mL×2), dried over Na2SO4, and concentrated under reduced pressure to give 410 mg of N,8-dimethyl-5-nitroquinolin-6-amine as a yellow solid. MS (ESI): m/z 218 [M+H]+.
Quantity
420 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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